2-(2-chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
Description
This compound is an acetamide derivative featuring a 2-chloro-6-fluorophenyl group linked to a 2-oxopyrimidin-1(2H)-yl ethylamine moiety. Its molecular formula is C₁₃H₁₀ClFN₂O, with a molar mass of 264.68 g/mol .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2/c15-11-3-1-4-12(16)10(11)9-13(20)17-6-8-19-7-2-5-18-14(19)21/h1-5,7H,6,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQONEMYJSOYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCN2C=CC=NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and analgesic applications. This article synthesizes existing literature, characterizes the compound's biological activity, and presents relevant data tables and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.72 g/mol . The structure includes a chloro-fluorophenyl moiety and a pyrimidine derivative which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to the compound . A study involving various N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial activity against both Gram-positive bacteria (Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli). The effectiveness was attributed to the lipophilicity of the compounds, facilitating membrane penetration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
| This compound | TBD | TBD | TBD |
Analgesic Activity
The analgesic properties of acetamides have been explored through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that compounds with similar structures to This compound may exhibit significant binding affinities to these enzymes, indicating potential as analgesic agents .
Case Study: Docking Studies
A recent docking study evaluated various chloroacetamide derivatives, revealing that compounds with specific substitutions on the phenyl ring showed enhanced binding to COX enzymes. The compound AKM-2 , a derivative closely related to our compound, exhibited significant analgesic effects in vivo when compared to standard analgesics like diclofenac sodium .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be understood through SAR analysis. The presence of halogenated substituents on the phenyl ring has been correlated with increased lipophilicity and antimicrobial efficacy. This relationship underscores the importance of functional group positioning in optimizing biological activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:
Key Differences in Bioactivity and Physico-Chemical Properties
Substituent Effects: The chloro-fluorophenyl group in the target compound likely enhances membrane permeability compared to the dichlorophenyl group in ’s compound, which may improve cellular uptake .
Heterocyclic Core Variations: Pyrazinyl (CDA/CDB, ) and naphthyridine (goxalapladib, ) cores exhibit broader π-π stacking interactions, whereas the pyrimidinone in the target compound may favor selective kinase binding .
Pharmacological Data: Compound 15 () demonstrated sub-micromolar inhibition of PRMT5 interactions, while the indenylamino derivative () showed potent kinase inhibition (IC₅₀ = 38 nM). The target compound’s activity remains uncharacterized in the provided evidence, but its structure aligns with kinase-targeting scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
